Cytochlor

概要

説明

科学的研究の応用

Cytochlor has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and its potential as a radiosensitizer.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

作用機序

シトクロールは、主に放射線増感剤としての役割を通じて効果を発揮します。これは、腫瘍細胞の放射線療法に対する感受性を高め、治療の効果を高めます。 含まれる分子標的と経路には、癌細胞におけるDNA修復機構の阻害があり、放射線に曝露されると、DNA損傷と細胞死が増加します .

類似の化合物との比較

シトクロールは、シチジンや5-フルオロウラシルなどの他のピリミジンヌクレオシドと似ています。シトクロールは、特に放射線増感作用と抗腫瘍作用を持つ、ユニークな塩素化構造を持っています。類似の化合物には以下が含まれます。

シチジン: 細胞代謝に関与する天然のヌクレオシドです。

5-フルオロウラシル: 抗腫瘍活性を示す広く使用されている化学療法薬です。

ゲムシタビン: 癌治療に使用される別のヌクレオシドアナログです。

シトクロールのユニークさは、放射線療法の効果を高める能力にあるため、特定の癌の治療において貴重なツールとなっています .

生化学分析

Cellular Effects

Cytochlor has been shown to affect various types of cells and cellular processes. In cancer cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . This compound’s impact on cell signaling pathways includes modulation of pathways involved in cell proliferation and apoptosis. Additionally, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and metabolic processes. This compound’s influence on cellular metabolism includes changes in glycolysis and oxidative phosphorylation, which are critical for cancer cell survival and growth.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes involved in nucleotide metabolism, inhibiting their activity and thereby affecting DNA synthesis and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially affecting its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, this compound can induce toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy, but exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including nucleotide metabolism and glycolysis . It interacts with enzymes such as thymidine kinase and ribonucleotide reductase, which are critical for DNA synthesis and repair. This compound’s effects on metabolic flux and metabolite levels include alterations in the levels of nucleotides and intermediates of glycolysis, which can impact cell proliferation and survival.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can be taken up by cells via nucleoside transporters and distributed to various cellular compartments. This compound’s localization and accumulation within cells can affect its activity and efficacy, with higher concentrations in cancer cells leading to more pronounced therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound is primarily localized in the nucleus, where it interacts with DNA and enzymes involved in nucleotide metabolism. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus. The accumulation of this compound in the nucleus allows it to effectively inhibit DNA synthesis and repair, leading to the induction of apoptosis in cancer cells.

準備方法

合成経路と反応条件

シトクロールの合成には、シチジンの化学修飾が含まれます。一般的な方法の1つには、シチジンを塩素化してシトクロールを生成することが含まれます。このプロセスは通常、分子を選択的に塩素化するように制御された条件下で、塩化チオニルまたはオキシ塩化リンなどの塩素化剤を使用します。

工業生産方法

シトクロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収量と純度を最大限に引き出すために、高純度の試薬と最適化された反応条件を使用することが含まれます。生産プロセスは、最終製品の一貫性と品質を確保するために注意深く監視されます。

化学反応の分析

反応の種類

シトクロールは、以下を含むいくつかの種類の化学反応を受けます。

酸化: シトクロールは、さまざまな酸化された誘導体を形成するために酸化することができます。

還元: 還元反応は、シトクロールをその還元型に変換することができます。

置換: シトクロールは、塩素原子が他の求核剤に置き換わる求核置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アンモニア、アミン、チオールなどの求核剤は、置換反応で一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、シトクロールの酸化は、さまざまな酸化された誘導体を生成することができ、置換反応は、さまざまな置換された生成物を生成することができます。

科学研究への応用

シトクロールは、以下を含む幅広い科学研究への応用があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 細胞プロセスへの影響と放射線増感剤としての可能性が研究されています。

医学: 抗腫瘍活性と癌治療における可能性のある用途、特に放射線療法との併用が調査されています.

産業: 新薬の開発や創薬研究における研究ツールとして使用されます。

類似化合物との比較

Cytochlor is similar to other pyrimidine nucleosides, such as Cytidine and 5-Fluorouracil. its unique chlorinated structure gives it distinct properties, particularly its radiosensitizing and antitumor activities. Similar compounds include:

Cytidine: A naturally occurring nucleoside involved in cellular metabolism.

5-Fluorouracil: A widely used chemotherapeutic agent with antitumor activity.

Gemcitabine: Another nucleoside analog used in cancer treatment.

This compound’s uniqueness lies in its ability to enhance the effects of radiation therapy, making it a valuable tool in the treatment of certain cancers .

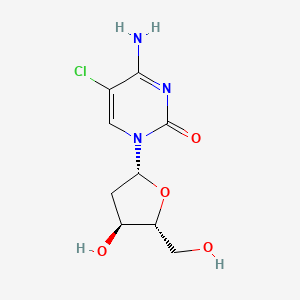

特性

IUPAC Name |

4-amino-5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGRGTWYSXYVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-56-7 | |

| Record name | CYTOCHLOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。